

5-Methyltetrazole: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 5-Methyltetrazole

Cat. No.: B045412

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CAS Number: 4076-36-2

This technical guide provides a comprehensive overview of **5-Methyltetrazole**, a key heterocyclic compound with significant applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed information on its properties, synthesis, purification, and its emerging roles as an antifungal and anti-tuberculosis agent.

Core Properties of 5-Methyltetrazole

5-Methyltetrazole is a white to off-white crystalline solid. A summary of its key physical and chemical properties is presented below.

Property	Value	Reference
CAS Number	4076-36-2	[1][2]
Molecular Formula	C ₂ H ₄ N ₄	[1][2]
Molecular Weight	84.08 g/mol	[1][2]
Melting Point	142-146 °C	[2]
Boiling Point	233.3 ± 23.0 °C (Predicted)	
Density	1.319 ± 0.06 g/cm ³ (Predicted)	
Solubility	Soluble in water, Chloroform, DMSO, Methanol	
Appearance	White to off-white powder or crystals	
pKa	3.32 (25 °C)	
InChI Key	XZGLNCKSNVGDNX-UHFFFAOYSA-N	[2]
SMILES	Cc1nnn[nH]1	[2]

Synthesis and Purification

The most common and efficient method for the synthesis of **5-Methyltetrazole** is the [3+2] cycloaddition reaction between acetonitrile and an azide source, often catalyzed by a Lewis acid.

Experimental Protocol: Zinc-Catalyzed Synthesis in Aqueous Media

This protocol is adapted from established methods for the synthesis of 5-substituted tetrazoles.

Materials:

- Acetonitrile

- Sodium azide (NaN_3)
- Zinc bromide (ZnBr_2)
- Deionized water
- 3M Hydrochloric acid (HCl)
- Ethyl acetate

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine acetonitrile (1 equivalent), sodium azide (1.2 equivalents), and zinc bromide (1.2 equivalents) in deionized water.
- Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Acidify the aqueous solution to a pH of 2-3 with 3M hydrochloric acid. This will protonate the tetrazolate salt, causing the **5-Methyltetrazole** to precipitate.
- If a precipitate forms, collect the solid by vacuum filtration and wash with cold water.
- If no precipitate forms, extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Purification Protocol: Recrystallization

Procedure:

- Dissolve the crude **5-Methyltetrazole** in a minimal amount of a suitable hot solvent (e.g., ethanol, water, or an ethanol/water mixture).

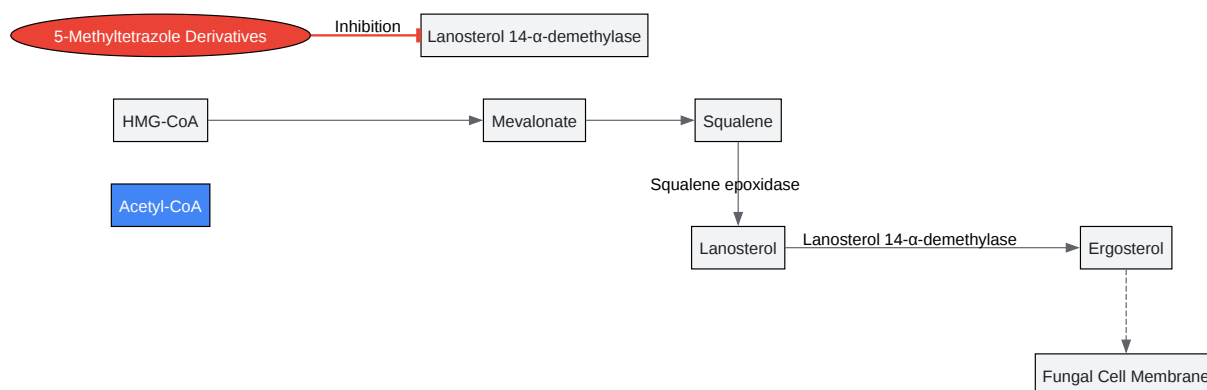
- If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a few minutes.
- Hot filter the solution to remove any insoluble impurities and activated charcoal.
- Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.
- Collect the pure crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Applications in Drug Development

5-Methyltetrazole and its derivatives have garnered significant interest as potential therapeutic agents, particularly in the fields of antifungal and anti-tuberculosis drug discovery. The tetrazole ring is often employed as a bioisosteric replacement for a carboxylic acid group, which can improve the pharmacokinetic profile of a drug candidate.

Antifungal Activity: Inhibition of Ergosterol Biosynthesis

Derivatives of **5-Methyltetrazole** are being investigated as antifungal agents, with a proposed mechanism of action similar to that of azole antifungals like fluconazole. These compounds are believed to inhibit the fungal cytochrome P450 enzyme, lanosterol 14- α -demethylase, which is a critical enzyme in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane.

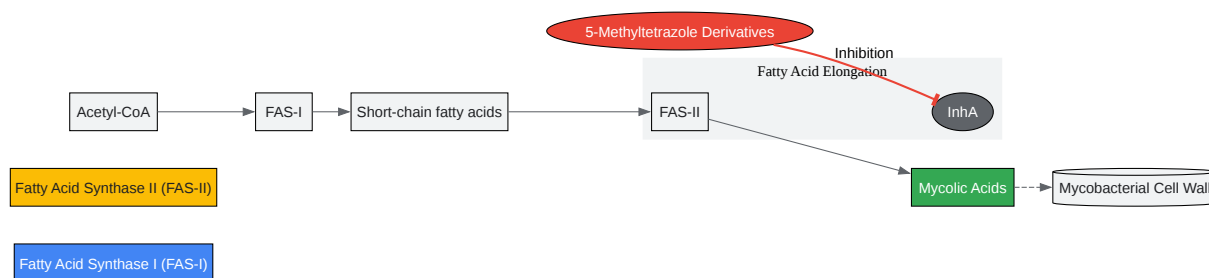


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Caption: Proposed antifungal mechanism of **5-Methyltetrazole** derivatives.

Anti-tuberculosis Activity: Targeting Mycolic Acid Synthesis

Several studies have demonstrated the potential of tetrazole-containing compounds as inhibitors of *Mycobacterium tuberculosis*. One of the key targets for anti-tuberculosis drugs is the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. Some tetrazole derivatives have been suggested to inhibit the enoyl-acyl carrier protein reductase (InhA), an enzyme crucial for the elongation of fatty acids required for mycolic acid synthesis.



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Caption: Proposed anti-tuberculosis mechanism of **5-Methyltetrazole** derivatives.

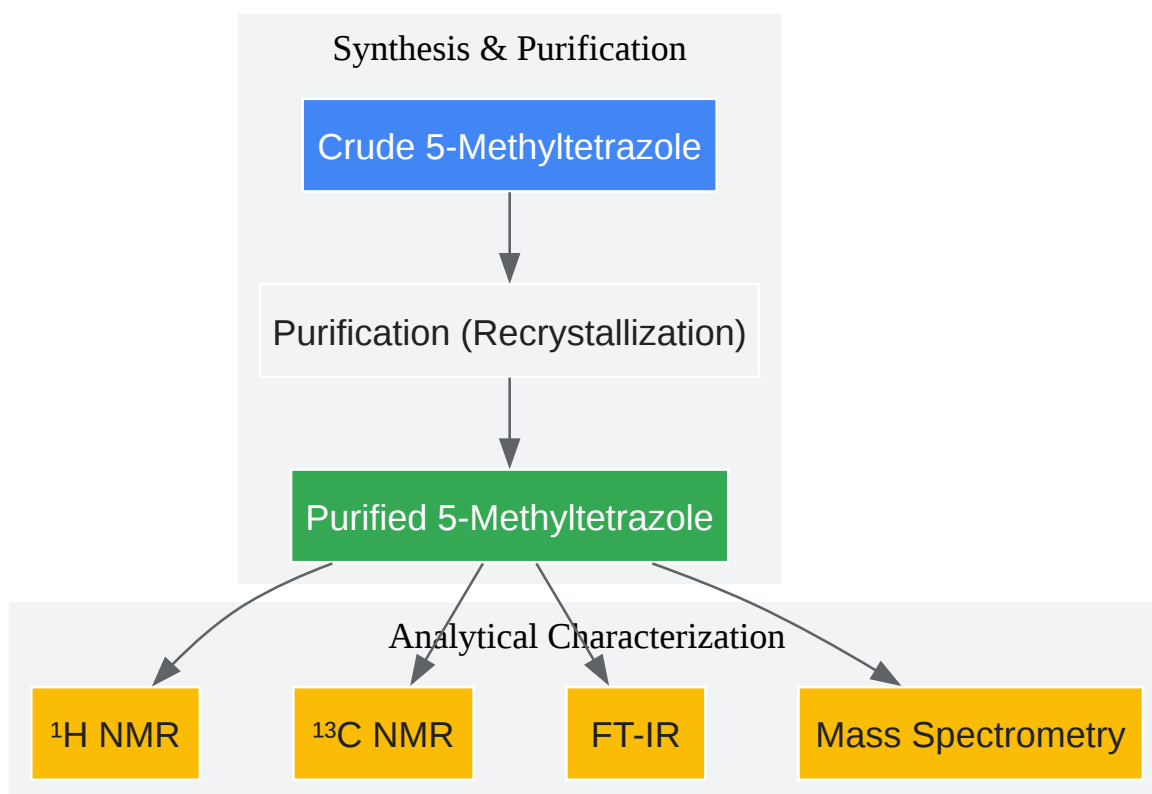
Analytical Characterization

Standard analytical techniques are employed to confirm the identity and purity of synthesized **5-Methyltetrazole**.

Analytical Methods Summary

Technique	Expected Observations
^1H NMR (DMSO- d_6)	A singlet corresponding to the methyl protons (CH_3) is expected around δ 2.5 ppm. A broad singlet for the N-H proton of the tetrazole ring may be observed at a higher chemical shift.
^{13}C NMR (DMSO- d_6)	A signal for the methyl carbon is expected at a low chemical shift. The quaternary carbon of the tetrazole ring will appear at a higher chemical shift.
FT-IR (ATR)	Characteristic absorption bands include N-H stretching (around $3100\text{-}3000\text{ cm}^{-1}$), C-H stretching of the methyl group (around $2950\text{-}2850\text{ cm}^{-1}$), and vibrations associated with the tetrazole ring.
Mass Spectrometry (ESI)	The molecular ion peak $[\text{M}+\text{H}]^+$ is expected at m/z 85.05.

Experimental Workflow for Analysis



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Caption: Workflow for the synthesis and analysis of **5-Methyltetrazole**.

Safety Information

5-Methyltetrazole is classified as a flammable solid and an irritant. It can cause skin, eye, and respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area away from sources of ignition. For detailed safety information, please consult the Safety Data Sheet (SDS).

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References

- 1. In vitro evaluation of tetrazoles as a novel class of Antimycobacterium tuberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
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